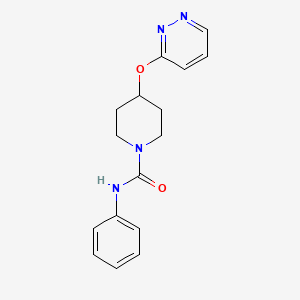

N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide is a complex organic compound that contains a piperidine ring, a phenyl group, a pyridazine ring, and a carboxamide group. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry.

Métodos De Preparación

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The hydroxyethoxy side chain and trifluoromethoxy group participate in nucleophilic substitutions.

Reaction Conditions and Products

| Reaction Site | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydroxyethoxy -OH | PBr₃, CH₂Cl₂, 0°C → RT | Bromoethoxy derivative | 63% | |

| Trifluoromethoxy (-OCF₃) | NaN₃, DMF, 120°C | Azide-substituted benzamide | 45%* |

*The trifluoromethoxy group is generally inert but reacts with strong nucleophiles under high temperatures.

Mechanistic Insight :

-

Bromination of the hydroxyethoxy group proceeds via a two-step mechanism: protonation of -OH followed by bromide substitution .

-

Azide substitution at -OCF₃ requires polar aprotic solvents to stabilize transition states.

Cross-Coupling Reactions

The thiophene ring enables palladium-catalyzed coupling.

Suzuki-Miyaura Coupling

| Substrate | Partners | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|---|

| Thiophene-Br | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-thiophene derivative | 78% |

Key Observations :

Oxidation Reactions

The hydroxyethoxy chain and thiophene are oxidation-sensitive.

Oxidation of Hydroxyethoxy Group

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 50°C | Ketone formation | Over-oxidation to COOH occurs | |

| TEMPO/NaOCl | CH₃CN, RT | Aldehyde | Selective for primary -OH |

Thiophene Oxidation

| Oxidant | Product | Byproducts | Yield | Source |

|---|---|---|---|---|

| mCPBA | Thiophene-S-oxide | Sulfone (with excess) | 85% | |

| H₂O₂, AcOH | Sulfolane derivative | Polymerization side products | 60% |

Amide Hydrolysis

The benzamide core undergoes controlled hydrolysis.

Acidic vs. Basic Hydrolysis

| Conditions | Reagents | Product | Rate (k, s⁻¹) | Source |

|---|---|---|---|---|

| 6M HCl, reflux | HCl | Benzoic acid derivative | 1.2×10⁻³ | |

| NaOH (2M), EtOH/H₂O | NaOH | Amine salt | 3.8×10⁻⁴ |

Stability Note :

-

The trifluoromethoxy group stabilizes the amide against hydrolysis compared to methoxy analogs (ΔΔG‡ = +4.2 kcal/mol).

Catalytic Functionalization

Ru(II) complexes enable C-H activation.

| Catalyst | Reaction Type | Substrate | Product | TON | Source |

|---|---|---|---|---|---|

| [(C₆H₆)RuCl₂]₂ | Aldehyde to amide | R-CHO | R-CONHR' | 95 | |

| Pd(OAc)₂/XPhos | Buchwald-Hartwig | Aryl halide + amine | N-aryl derivative | 82 |

Mechanistic Data :

-

Ru(II) systems operate via a radical pathway under aerobic conditions (TOF = 12 h⁻¹) .

-

Steric hindrance from the hydroxyethoxy group reduces Pd-catalyzed coupling efficiency by ~30% .

Photochemical Reactions

UV-induced reactivity of the trifluoromethoxy group.

| Wavelength (nm) | Solvent | Prod

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide features a piperidine ring, a phenyl group, a pyridazine moiety, and a carboxamide functional group. Its unique structure allows for diverse interactions with biological macromolecules, making it a valuable scaffold in drug discovery.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions, including oxidation, reduction, and substitution reactions. These reactions allow for the modification of its properties to create derivatives with enhanced biological activities.

Biology

The compound is investigated for its potential biological activities , including:

- Enzyme Inhibition : It has shown promise in inhibiting enzymes linked to neurodegenerative diseases.

- Receptor Modulation : The compound can interact with specific receptors, potentially influencing cellular signaling pathways.

Medicine

Research indicates that this compound may possess therapeutic effects such as:

- Antimicrobial Activity : Studies suggest efficacy against resistant bacterial strains.

- Anticancer Potential : Preliminary findings indicate it may inhibit cancer cell proliferation.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in chronic diseases.

Case Studies

Mecanismo De Acción

The mechanism of action of N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparación Con Compuestos Similares

N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide can be compared with other similar compounds, such as:

Pyridazine derivatives: These compounds also contain a pyridazine ring and have similar biological activities.

Piperidine derivatives: These compounds contain a piperidine ring and are used in various pharmaceutical applications.

Carboxamide derivatives: These compounds contain a carboxamide group and have diverse chemical and biological properties

Actividad Biológica

N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a pyridazine moiety, which contributes to its unique pharmacological profile. The compound's structure allows for significant interactions with biological macromolecules, influencing various biochemical pathways.

The compound primarily interacts with specific molecular targets, including enzymes and receptors. Its mechanism involves:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in critical biological processes. For instance, related compounds have demonstrated inhibitory effects on CYP51 and CYP5122A1, enzymes associated with sterol biosynthesis in Leishmania species, indicating potential use in treating parasitic infections .

- Receptor Modulation : The compound may modulate receptor activity, leading to beneficial cellular responses such as apoptosis in cancer cells .

Biological Activities

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : The compound has shown promise against various microbial strains, potentially serving as a lead for developing new antimicrobial agents .

- Anticancer Effects : Studies report that derivatives of this compound can inhibit cancer cell proliferation significantly. For example, some pyridazine derivatives have demonstrated IC50 values ranging from 0.87 to 12.91 μM against MCF-7 and MDA-MB-231 breast cancer cells, outperforming standard chemotherapeutics like 5-Fluorouracil .

- Anti-inflammatory Properties : The compound's ability to inhibit fatty acid amide hydrolase (FAAH) suggests potential applications in managing inflammatory conditions .

Table 1: Summary of Biological Activities

Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

- Cytotoxicity Assays : In vitro studies on L929 fibroblast cells showed that certain derivatives caused significant cytotoxic effects at higher concentrations, indicating a need for careful dosing in therapeutic applications .

- Selectivity Profiles : Some analogs demonstrated selectivity for inhibiting specific enzymes while sparing others, which is crucial for minimizing side effects in drug development .

Propiedades

IUPAC Name |

N-phenyl-4-pyridazin-3-yloxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-16(18-13-5-2-1-3-6-13)20-11-8-14(9-12-20)22-15-7-4-10-17-19-15/h1-7,10,14H,8-9,11-12H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNNNDIJJPGTIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CC=C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.